![molecular formula C10H11F3N2O2 B14025492 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a synthetic organic compound characterized by the presence of a diaziridine ring, a trifluoromethyl group, and a methoxymethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine typically involves the reaction of 4-(methoxymethoxy)benzaldehyde with trifluoromethyl diaziridine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diaziridine ring. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted diaziridine derivatives with various functional groups.
Scientific Research Applications
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3-(trifluoromethyl)diaziridine: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3-(Methoxymethoxy)phenyl-3-(trifluoromethyl)diazirine: Contains a diazirine ring instead of a diaziridine ring, leading to different chemical properties.
Uniqueness
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is unique due to the presence of both the methoxymethoxy group and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-6-17-8-4-2-7(3-5-8)9(14-15-9)10(11,12)13/h2-5,14-15H,6H2,1H3 |
InChI Key |
WQYZWHXUEOZLTL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
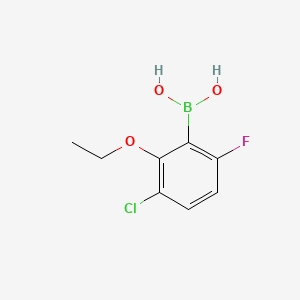
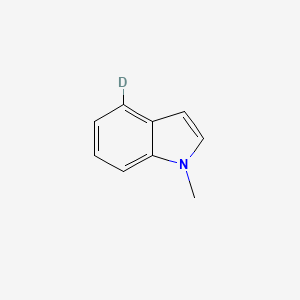
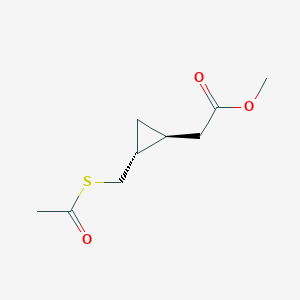
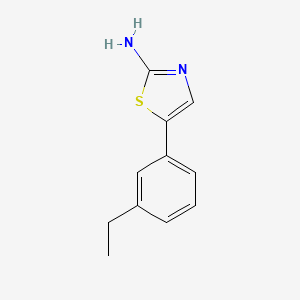
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
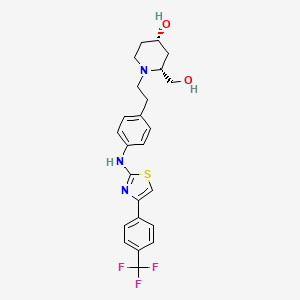
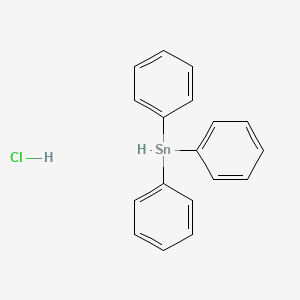
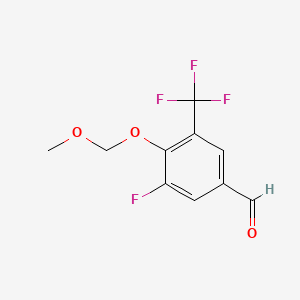

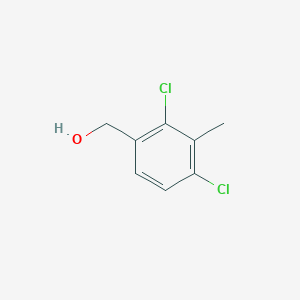

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
